![molecular formula C21H20Cl2N2 B14418734 N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline CAS No. 83919-60-2](/img/structure/B14418734.png)
N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline is a complex organic compound that features both chloroethyl and naphthyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline typically involves the reaction of N,N-Bis(2-chloroethyl)aniline with naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as pyridine, and a solvent like chloroform. The reaction conditions must be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of the chloroethyl groups.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The chloroethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl oxides, while reduction can produce naphthyl amines.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-4-{(E)-[(naphthalen-2-yl)imino]methyl}aniline involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl groups can form covalent bonds with nucleophilic sites on proteins, leading to alterations in their function. This can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-chloroethyl)aniline: Lacks the naphthyl group, making it less complex.
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide: Contains a sulfonamide group instead of the naphthyl group.
N,N-Bis(2-chloroethyl)hydrazides: Feature hydrazide groups instead of the imino group.
Properties
CAS No. |
83919-60-2 |
|---|---|
Molecular Formula |
C21H20Cl2N2 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-4-(naphthalen-2-yliminomethyl)aniline |
InChI |
InChI=1S/C21H20Cl2N2/c22-11-13-25(14-12-23)21-9-5-17(6-10-21)16-24-20-8-7-18-3-1-2-4-19(18)15-20/h1-10,15-16H,11-14H2 |
InChI Key |
GHSLZJTVAUYBLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=C(C=C3)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


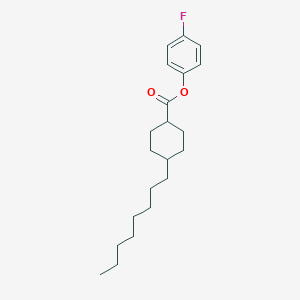

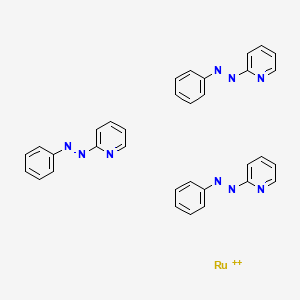
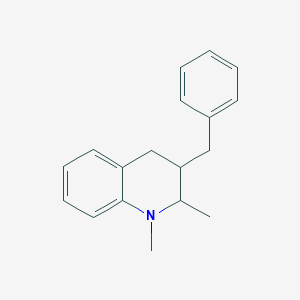
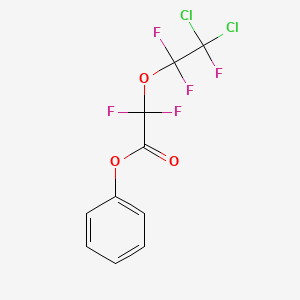
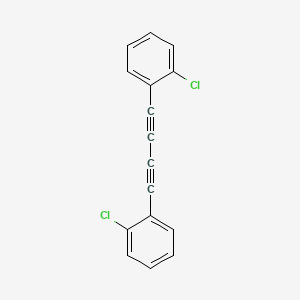
![(3S)-3-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B14418706.png)
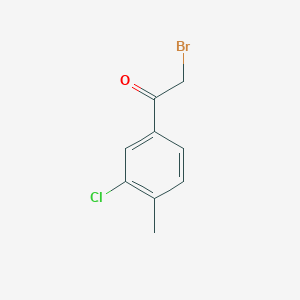
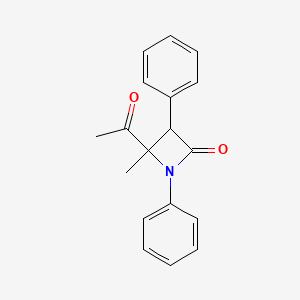
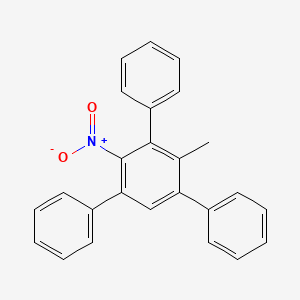
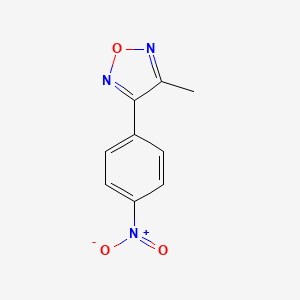
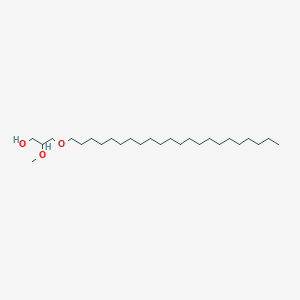
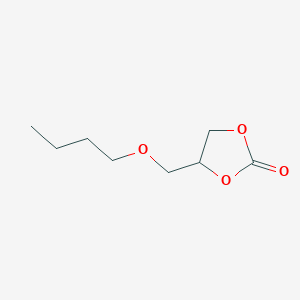
![Methyl [3-chloro-4-(4-propoxyphenoxy)phenyl]carbamate](/img/structure/B14418727.png)
